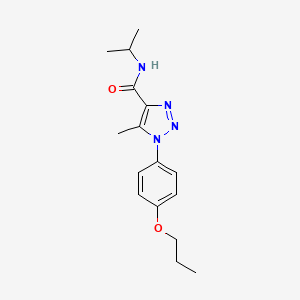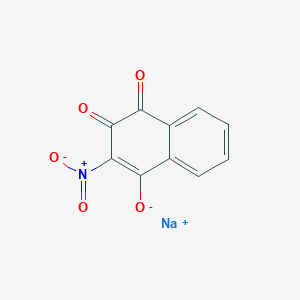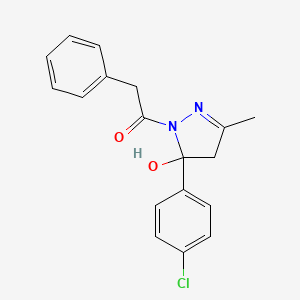![molecular formula C11H12O4S B4885056 4-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4885056.png)
4-[(1-carboxypropyl)thio]benzoic acid
Vue d'ensemble
Description
4-[(1-carboxypropyl)thio]benzoic acid, commonly known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPBA is a thiol-containing compound that is used as a reagent in organic synthesis and as a probe in biochemical assays.
Applications De Recherche Scientifique
CPBA has been extensively used in scientific research for various applications. One of the most significant applications of CPBA is in the field of organic synthesis. CPBA is a versatile reagent that can be used for the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. CPBA has also been used for the synthesis of various heterocyclic compounds, including benzothiazoles and benzimidazoles.
In addition to its applications in organic synthesis, CPBA has also been used as a probe in biochemical assays. CPBA can react with thiol-containing amino acids, such as cysteine and glutathione, to form stable adducts. This property of CPBA has been used to study the redox status of cells and tissues and to measure the levels of glutathione in biological samples.
Mécanisme D'action
The mechanism of action of CPBA is based on its ability to react with thiol-containing compounds. CPBA can form adducts with thiol-containing amino acids, such as cysteine and glutathione, by undergoing a nucleophilic substitution reaction. The resulting adducts are stable and can be detected by various spectroscopic techniques. The reaction between CPBA and thiol-containing compounds is pH-dependent and occurs rapidly at neutral to alkaline pH.
Biochemical and Physiological Effects:
CPBA has been shown to have various biochemical and physiological effects. CPBA can induce oxidative stress in cells by depleting the levels of glutathione, which is an important antioxidant. CPBA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. In addition, CPBA has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPBA is its versatility as a reagent in organic synthesis. CPBA can be used for the oxidation of various functional groups, making it a useful tool for synthetic chemists. CPBA is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of CPBA in lab experiments. CPBA can be toxic to cells at high concentrations, and its effects on cell viability and proliferation need to be carefully evaluated. In addition, the reaction between CPBA and thiol-containing compounds is pH-dependent, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of CPBA in scientific research. One potential application of CPBA is in the development of new drugs for the treatment of various diseases. CPBA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Another future direction for the use of CPBA is in the study of redox signaling pathways. CPBA can be used to measure the levels of glutathione in cells and tissues, which can provide insights into the redox status of cells and their response to oxidative stress.
Conclusion:
In conclusion, CPBA is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. CPBA can be synthesized through a multi-step process starting from commercially available 4-chlorobenzoic acid. CPBA has been extensively used in scientific research for various applications, including organic synthesis and biochemical assays. The mechanism of action of CPBA is based on its ability to react with thiol-containing compounds. CPBA has various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. While there are limitations to the use of CPBA in lab experiments, there are also several future directions for its use in scientific research.
Propriétés
IUPAC Name |
4-(1-carboxypropylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-9(11(14)15)16-8-5-3-7(4-6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLPMHRAJMQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Carboxypropyl)thio]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)
![2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)
![N~2~-(3-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4885013.png)





![3-(2-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4885047.png)
![1-(3-chlorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885053.png)

